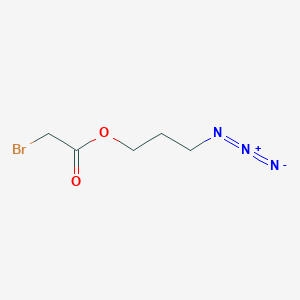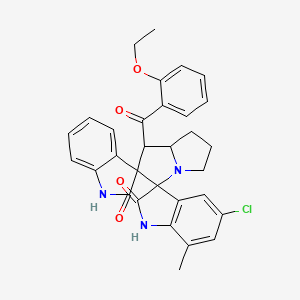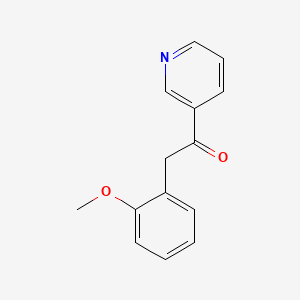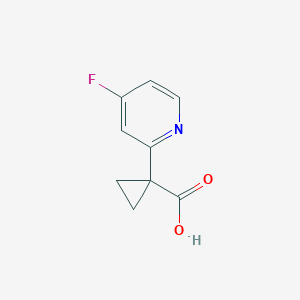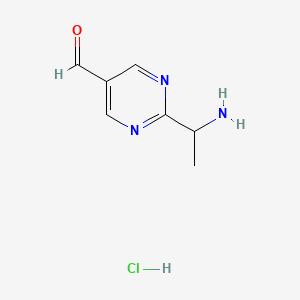
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H10ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves ring closure to form the pyrimidine ring.
Aromatization: This step ensures the formation of the aromatic pyrimidine ring.
S-Methylation: The compound undergoes S-methylation to introduce a methyl group.
Oxidation: Oxidation to methylsulfonyl compounds is performed.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar chemical properties.
2-(1-Aminoethyl)pyrimidine: Lacks the carbaldehyde group but shares the aminoethyl substitution.
Pyrimidine-5-carbaldehyde: Contains the carbaldehyde group but lacks the aminoethyl substitution.
Uniqueness
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is unique due to the presence of both the aminoethyl and carbaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H10ClN3O |
|---|---|
分子量 |
187.63 g/mol |
IUPAC名 |
2-(1-aminoethyl)pyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-5(8)7-9-2-6(4-11)3-10-7;/h2-5H,8H2,1H3;1H |
InChIキー |
KESMELJBGGNEJT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=N1)C=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



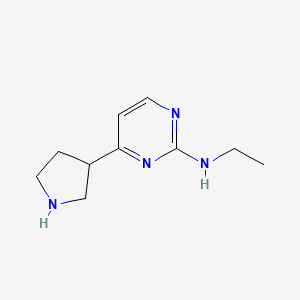
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)
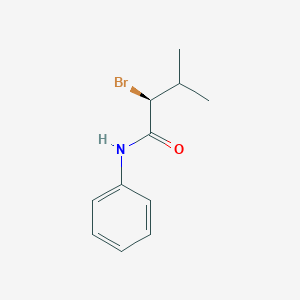
![[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B15174551.png)
![5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15174552.png)
